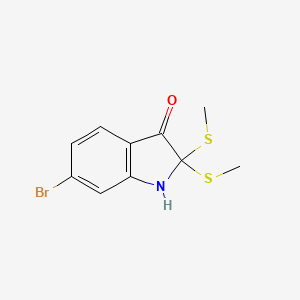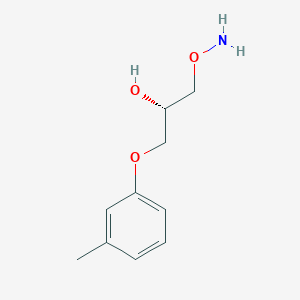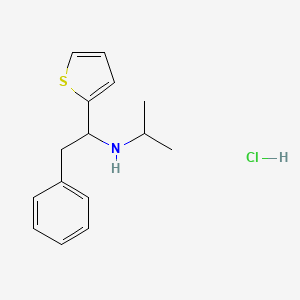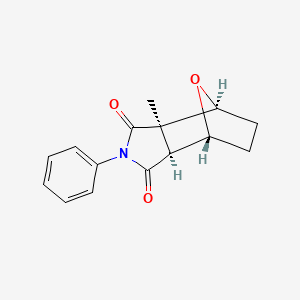![molecular formula C12H13NO2S B13800770 Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
Isopropyl 2-(benzo[D]thiazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(benzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the reaction of 2-aminothiophenol with esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. This reaction produces benzothiazole derivatives, which can then be further modified to obtain the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, may involve multi-component reactions, microwave irradiation, and one-pot synthesis techniques. These methods are designed to improve yield, reduce reaction times, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(benzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and antiviral agent.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of isopropyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammation and cancer progression . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzo[D]thiazol-2-YL)acetate: Similar in structure but with an ethyl group instead of an isopropyl group.
2-(2-Benzothiazolyl)acetic Acid Ethyl Ester: Another benzothiazole derivative with similar biological activities.
Uniqueness
Isopropyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
propan-2-yl 2-(1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C12H13NO2S/c1-8(2)15-12(14)7-11-13-9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
PLFLHUCMTYDWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)

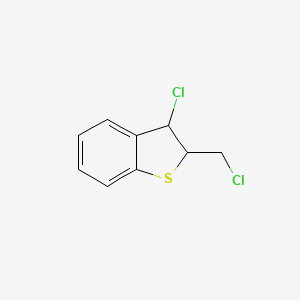
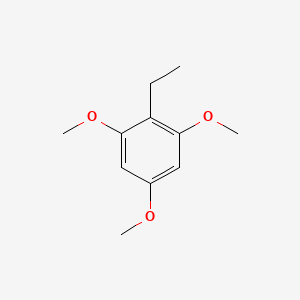
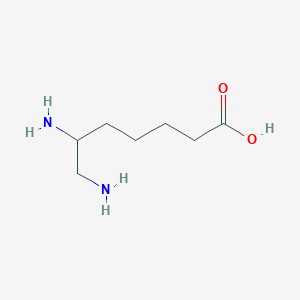
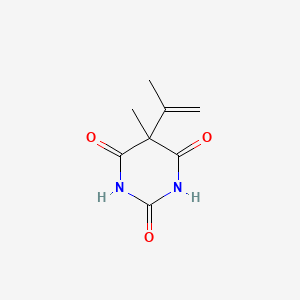
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
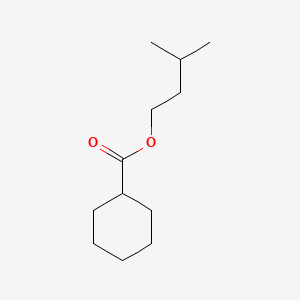
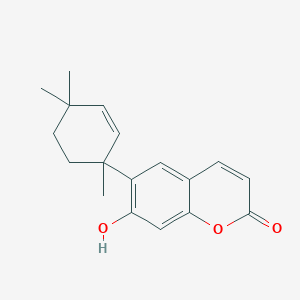
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
